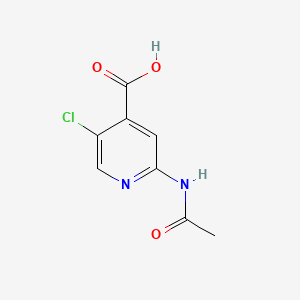

2-Acetamido-5-chloroisonicotinic acid

Description

2-Acetamido-5-chloroisonicotinic acid (CAS: 944390-08-3) is a halogenated acetamido derivative of isonicotinic acid. Structurally, it features a pyridine ring substituted with a chlorine atom at position 5, an acetamido group at position 2, and a carboxylic acid group at position 4.

Properties

IUPAC Name |

2-acetamido-5-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-4(12)11-7-2-5(8(13)14)6(9)3-10-7/h2-3H,1H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAHTDAWLWQGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682501 | |

| Record name | 2-Acetamido-5-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944390-08-3 | |

| Record name | 2-Acetamido-5-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-chloroisonicotinic acid typically involves the acylation of 5-chloroisonicotinic acid with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting material. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of 2-Acetamido-5-chloroisonicotinic acid may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-chloroisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Acetamido-5-chloroisonicotinic acid has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-5-chloroisonicotinic acid involves its interaction with specific molecular targets and pathways. The acetamido group and the chlorine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Halogenated Analogs: Bromo vs. Chloro Derivatives

2-Acetamido-5-bromoisonicotinic acid (CAS: 871269-03-3) serves as the closest analog, differing only in the halogen substituent (bromine instead of chlorine). Key distinctions include:

- Molecular Weight : The bromo derivative (259.06 g/mol) is heavier than the chloro compound (214.61 g/mol) due to bromine’s higher atomic mass .

- Reactivity : Bromine’s larger atomic size and lower electronegativity compared to chlorine may influence reaction kinetics in substitution or coupling reactions.

- Availability : Both compounds are listed as discontinued by CymitQuimica , but 2-Acetamido-5-chloroisonicotinic acid remains available from TRC at ¥900.00/g .

Aminonicotinic Acid Derivatives

2-Aminonicotinic acid (CAS: 5345-47-1) shares the pyridine-carboxylic acid backbone but lacks the acetamido and chloro groups. Key differences:

- Melting Point: 2-Aminonicotinic acid exhibits a high melting point (295–297°C), attributed to strong hydrogen bonding from the amino group. In contrast, the acetamido group in the chloro compound likely reduces intermolecular hydrogen bonding, though its melting point is unreported .

Other Acetamido-Containing Compounds

Examples include 3-Acetamido-2,4-dimethylphenol (CAS: 100445-95-2) and 1-Acetamido-4-cyano-3-methylisoquinoline (CAS: 179985-52-5). These compounds diverge significantly in backbone structure (phenol or isoquinoline vs. pyridine) and substituent profiles, leading to distinct properties:

- Acidity: The phenolic hydroxyl group in 3-Acetamido-2,4-dimethylphenol may confer higher acidity compared to the pyridine-carboxylic acid group in the chloro compound .

- Solubility: The cyano group in 1-Acetamido-4-cyano-3-methylisoquinoline could enhance polarity, whereas the chloro compound’s solubility remains uncharacterized .

Biological Activity

2-Acetamido-5-chloroisonicotinic acid (ACIA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula: CHClNO

- Molecular Weight: 176.57 g/mol

- Structure: The compound features an acetamido group at the 2-position and a chlorine atom at the 5-position of the isonicotinic acid framework.

The biological activity of ACIA is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: ACIA may inhibit specific enzymes, potentially affecting metabolic pathways. The presence of the acetamido group enhances binding affinity to active sites of target enzymes.

- Receptor Modulation: The compound may interact with receptors involved in inflammatory responses, thereby modulating pathways that lead to anti-inflammatory effects.

Antimicrobial Activity

Research indicates that ACIA exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections:

- Study Findings: In vitro studies have demonstrated that ACIA inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

Anti-inflammatory Properties

ACIA has been explored for its anti-inflammatory effects:

- Mechanisms: The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models. This property could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

Anticancer Potential

Emerging studies suggest that ACIA may possess anticancer properties:

- Cell Line Studies: Preliminary research has shown that ACIA can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. This effect appears to be concentration-dependent, with higher concentrations leading to increased cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Isonicotinic Acid | Lacks acetamido and chlorine groups | Limited antimicrobial activity |

| 2-Acetamidoisonicotinic Acid | Contains acetamido group | Moderate antimicrobial activity |

| 5-Chloroisonicotinic Acid | Contains chlorine but no acetamido group | Antimicrobial properties |

ACIA is unique among these compounds due to the combination of both the acetamido and chlorine substituents, which enhance its biological activity compared to its analogs.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

- A study evaluated the antimicrobial efficacy of ACIA against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

-

Anti-inflammatory Mechanism Investigation:

- Research on animal models demonstrated that ACIA treatment led to decreased levels of TNF-alpha and IL-6, key markers of inflammation.

- Anticancer Activity Assessment:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.